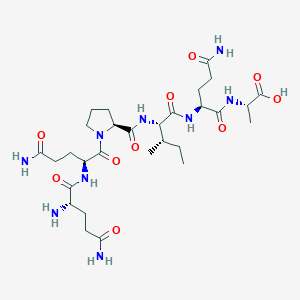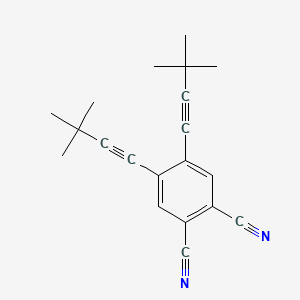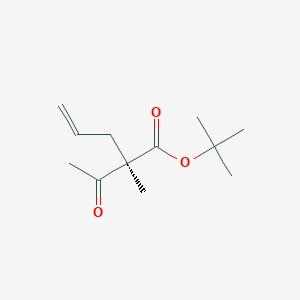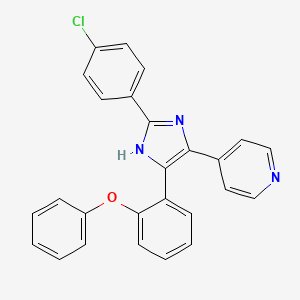![molecular formula C10H14F4O B12566500 3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- CAS No. 193280-14-7](/img/structure/B12566500.png)
3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxabicyclo[321]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, potentially leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may yield reduced derivatives. Substitution reactions may yield a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- has several potential scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure and functional groups may make it useful in the study of biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in a biological context, it may interact with enzymes or receptors, while in an industrial context, it may interact with other materials or chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)- include other bicyclic compounds with fluorine and methyl groups, such as:
Uniqueness
The uniqueness of 3-Oxabicyclo[32
Propiedades
Número CAS |
193280-14-7 |
|---|---|
Fórmula molecular |
C10H14F4O |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
(1S)-2,2,4,4-tetrafluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H14F4O/c1-7(2)6-4-5-8(7,3)10(13,14)15-9(6,11)12/h6H,4-5H2,1-3H3/t6?,8-/m0/s1 |
Clave InChI |
ADTLXEWUZWPMFV-XDKWHASVSA-N |
SMILES isomérico |
C[C@]12CCC(C1(C)C)C(OC2(F)F)(F)F |
SMILES canónico |
CC1(C2CCC1(C(OC2(F)F)(F)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)


![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)


![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
